![molecular formula C15H19IN2O2 B13852676 tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an azetidine ring fused to an indole moiety, with a tert-butyl ester and an iodine substituent. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclization: The azetidine ring is fused to the indole moiety through a spirocyclization reaction.
Introduction of the tert-Butyl Ester: This step involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the iodine substituent using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Deiodinated products.
Substitution: Substituted derivatives with azide or cyano groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology:
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Medicine:
Pharmaceuticals: Explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 2-Iodo-1,2-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate
- tert-Butyl 7’-Bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate
- tert-Butyl 7’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate
Uniqueness: The presence of the iodine substituent in tert-Butyl 7’-Iodo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate imparts unique reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C15H19IN2O2 |
|---|---|
Molecular Weight |
386.23 g/mol |
IUPAC Name |
tert-butyl 7-iodospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19IN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
STGZMYNWSNLDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


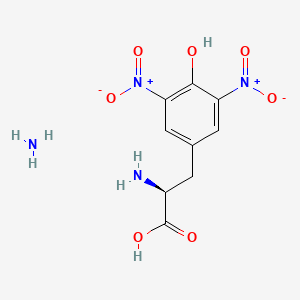
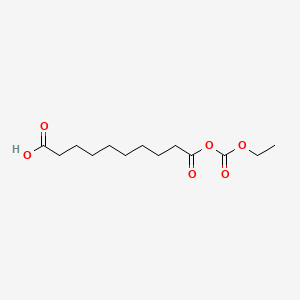
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
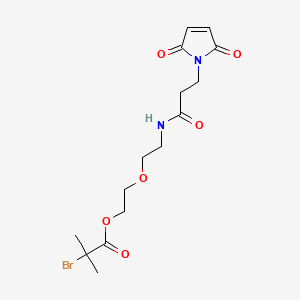
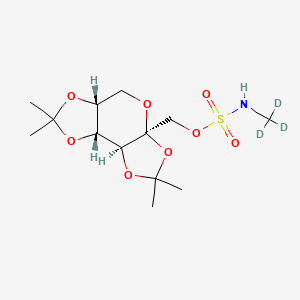

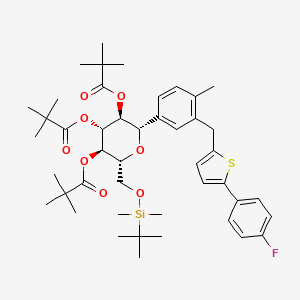
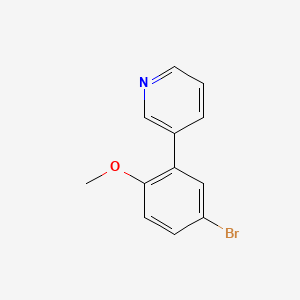
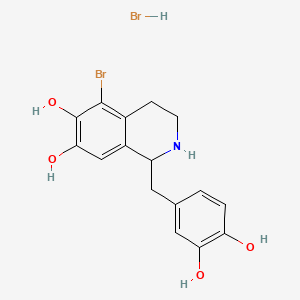
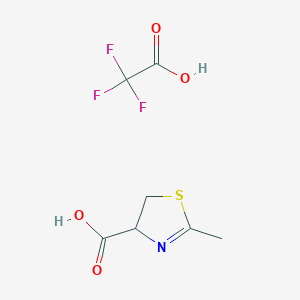
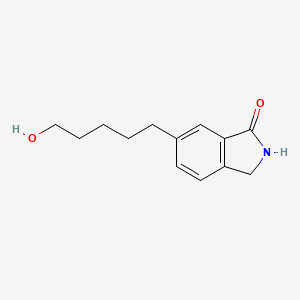
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

